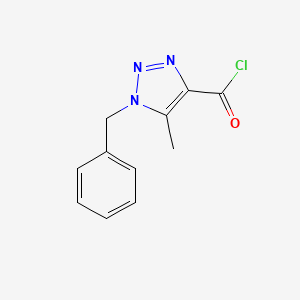

![molecular formula C20H38O2Si2 B1280839 1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene CAS No. 1055310-31-0](/img/structure/B1280839.png)

1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

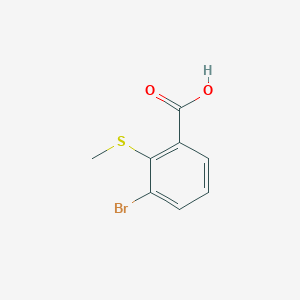

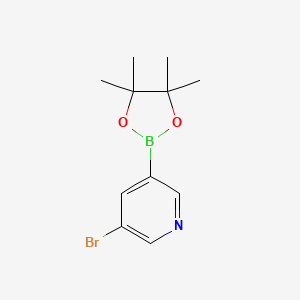

1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene is a chemical compound with the molecular formula C20H38O2Si2 . It has a molecular weight of 366.7 g/mol. This compound is often used as a starting material in organic synthesis.

Molecular Structure Analysis

The molecular structure of 1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene consists of a benzene ring with two (t-Butyldimethylsilyloxy)methyl groups attached at the 1 and 3 positions .Physical And Chemical Properties Analysis

1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene has a molecular weight of 366.7 g/mol. Other physical and chemical properties like melting point, boiling point, and density are not detailed in the available resources .Aplicaciones Científicas De Investigación

Use in Food Contact Materials

Specific Scientific Field

Methods of Application or Experimental Procedures

The toxicity of 1,3-bis(isocyanatomethyl)benzene was tested in three in vitro genotoxicity tests, with and without metabolic activation, and in an in vivo micronucleus assay in rats .

Results or Outcomes

The compound was considered as non-genotoxic in vivo .

Use in Organic Electroluminescent Devices

Specific Scientific Field

Methods of Application or Experimental Procedures

These compounds were synthesized and their electrochemical reduction behavior was studied. They were found to readily form stable amorphous glasses with high glass-transition temperatures above 100 °C .

Results or Outcomes

The compound TMB-TB was proven to function well as a hole blocker in blue-emitting organic electroluminescent devices .

Use in Photocatalytic Properties

Specific Scientific Field

Chemistry and Material Science

Methods of Application or Experimental Procedures

Two new d10-configuration based coordination polymers with formula [Zn(L)(bip)·H2O] (1) and [Cd3(L)3(bip)2(H2O)2] (2) (H2L = 1,3-bis(4′-carboxylatophenoxy)benzene and bip = 3,5-bis(1-imidazoly)pyridine) have been reported and characterized using microanalyses, FTIR and single crystal X-ray diffraction .

Results or Outcomes

The photocatalysis experiments indicate that the percentage degradation of methylene blue (MB) is 35.92% and 72.02% in the presence of CPs 1 and 2, respectively, for a time period of 100 min .

Use in Polyurethane Preparation

Specific Scientific Field

Summary of the Application

Hydroxyl-terminated telechelic polyisobutylene (PIB) was prepared through living cationic polymerization. A living PIB chain was formed using the t-Bu-m-DiCuOMe/TiCl4 initiating system and then capped with 1,3-butadiene (BD) to prepare chlorine-terminated telechelic PIB .

Methods of Application or Experimental Procedures

The chlorine-terminated telechelic PIB was then hydrolysed with tetrabutylammonium hydroxide to form hydroxyl-terminated PIB. Nuclear magnetic resonance spectroscopy confirmed hydrolysis completion .

Results or Outcomes

The hydroxyl-terminated PIB was subsequently used as a diol to react with 4,4-methylenebis(phenylisocyanate) (MDI) and produce a PIB-based polyurethane, which showed stronger acid resistance, hydrolysis stability and thermal oxidation stability than a commercial polyurethane .

Safety And Hazards

Propiedades

IUPAC Name |

tert-butyl-[[3-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]methoxy]-dimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O2Si2/c1-19(2,3)23(7,8)21-15-17-12-11-13-18(14-17)16-22-24(9,10)20(4,5)6/h11-14H,15-16H2,1-10H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRMYJIVOGSHQRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=CC(=CC=C1)CO[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O2Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90478693 |

Source

|

| Record name | 1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene | |

CAS RN |

1055310-31-0 |

Source

|

| Record name | 1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

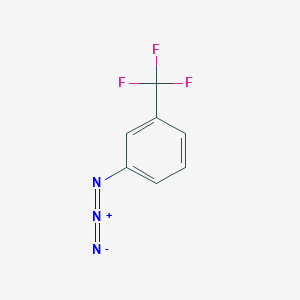

![(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine](/img/structure/B1280777.png)

![N-[3-(4-Aminophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1280778.png)